Hydrastinine Hydrochloride

Solubility Formulation Pharmacokinetics

Hydrastinine Hydrochloride (CAS 6592-85-4) is a semisynthetic alkaloid derived from the hydrolysis of hydrastine, a constituent of Hydrastis canadensis (goldenseal). Structurally, it is a tetrahydroisoquinoline characterized by a methylenedioxy group, with the hydrochloride salt enhancing aqueous solubility for research applications.

Molecular Formula C11H13NO3.ClH
C11H14ClNO3
Molecular Weight 243.68 g/mol
CAS No. 6592-85-4
Cat. No. B1223018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrastinine Hydrochloride
CAS6592-85-4
Synonymshydrastinine
hydrastinine chloride
hydrastinine hydrochloride
hydrastinine hydroxide
Molecular FormulaC11H13NO3.ClH
C11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C1O)OCO3
InChIInChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H
InChIKeyDLNQCQJCIITVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hydrastinine Hydrochloride (CAS 6592-85-4): A Semisynthetic Alkaloid for Research into Hemostatic and Cardiotonic Mechanisms


Hydrastinine Hydrochloride (CAS 6592-85-4) is a semisynthetic alkaloid derived from the hydrolysis of hydrastine, a constituent of Hydrastis canadensis (goldenseal) [1]. Structurally, it is a tetrahydroisoquinoline characterized by a methylenedioxy group, with the hydrochloride salt enhancing aqueous solubility for research applications [2]. Historically patented by Bayer as a hemostatic agent, its research value lies in its distinct pharmacological profile, which includes uterotonic and cardiotonic effects, as well as a notable lack of convulsant activity compared to its parent compound, hydrastine [3].

Why Hydrastinine Hydrochloride Cannot Be Interchanged with Closely Related Isoquinoline Alkaloids


Generic substitution of Hydrastinine Hydrochloride with structurally similar alkaloids like hydrastine, cotarnine, or narcotine is not scientifically justifiable due to profound differences in their pharmacodynamic and toxicological profiles. As demonstrated in early comparative pharmacological studies, minor structural modifications—such as the cleavage of opianic acid from hydrastine to form hydrastinine—result in a complete loss of convulsant activity and a significant shift in cardiovascular and smooth muscle effects [1]. Furthermore, even among its direct analogs, Hydrastinine Hydrochloride exhibits a unique combination of potent uterine stimulation and vasopressor activity not replicated by its parent compounds or close relatives [2]. The quantitative evidence in Section 3 details these critical differentiators, underscoring why this specific compound must be sourced for targeted mechanistic studies.

Quantitative Evidence Guide: Differentiating Hydrastinine Hydrochloride from Analogs


Enhanced Aqueous Solubility of Hydrastinine Hydrochloride vs. Free Base for In Vitro and In Vivo Dosing

The hydrochloride salt form of Hydrastinine provides a critical advantage in experimental handling by significantly increasing its aqueous solubility compared to the free base. Hydrastinine Hydrochloride demonstrates solubility in water of up to 50 mg/mL (205.18 mM), facilitating the preparation of solutions for biological assays . This is in stark contrast to the free base, Hydrastinine (CAS 6592-85-4), which is practically insoluble in cold water and only moderately soluble in hot water, thereby limiting its direct application in aqueous-based biological systems [1].

Solubility Formulation Pharmacokinetics

Divergent Activity in Dopamine Biosynthesis: Hydrastinine HCl Lacks Effect vs. Inhibitory Potency of (1R,9S)-β-Hydrastine HCl

In a direct comparative study on dopamine biosynthesis in PC12 cells, Hydrastinine Hydrochloride showed no reduction in dopamine content, whereas its parent compound derivative, (1R,9S)-β-hydrastine hydrochloride, exhibited significant inhibition with an IC50 of 9.3 μM . The (1R,9S)-β-hydrastine free base also inhibited dopamine content with an IC50 of 20.7 μM . This highlights a stark functional divergence within the same chemical family.

Dopamine Biosynthesis Neurochemistry PC12 Cells

Absence of Convulsant Activity: Hydrastinine Distinguished from Hydrastine and Bicuculline

Early comparative toxicology reveals a critical differentiator. While the parent compound hydrastine is a known convulsant, and its analog bicuculline is approximately 100 times more potent as a convulsant, Hydrastinine and its close relative cotarnine are devoid of convulsant properties [1]. This functional transformation results from the cleavage of opianic acid from hydrastine to yield hydrastinine, which abolishes the spasmodic central nervous system toxicity [2].

Neurotoxicity Convulsant Activity Safety Pharmacology

Superior Uterine Stimulant Activity vs. Parent Compounds Hydrastine and Narcotine

A direct pharmacological comparison on isolated rabbit uterus demonstrated that Hydrastinine and Cotarnine are significantly more potent uterine stimulants than their parent substances, Hydrastine and Narcotine, respectively [1]. The study explicitly states that Hydrastinin and Kotarnin show a "much stronger" excitatory effect on the rabbit uterus compared to their precursor alkaloids, underscoring the functional gain achieved through this specific chemical modification [2].

Uterotonic Smooth Muscle Pharmacology Hemostatic Mechanism

Vasopressor Activity: Hydrastinine HCl Demonstrates Superior and Prolonged Effect vs. Related Alkaloids

In comparative studies of blood pressure effects, Hydrastinine exhibits a pressor (blood pressure elevating) response, in contrast to the depressor effect of Narcotine [1]. Notably, the pressor action of Hydrastinine is described as being of a "higher degree" and longer duration compared to Hydrastine and Cotarnine, establishing it as a distinct pharmacological entity for cardiovascular research [2]. Furthermore, in frog vessels, the vasoconstrictive effect was "very clear" for Hydrastinine, while only barely discernible for the other three compounds tested [1].

Cardiovascular Pharmacology Vasopressor Blood Pressure Regulation

Optimal Application Scenarios for Hydrastinine Hydrochloride in Research and Development


Mechanistic Studies of Uterine Smooth Muscle Contraction and Hemostasis

Based on its proven and superior uterotonic activity compared to hydrastine [1], Hydrastinine Hydrochloride is ideally suited for in vitro and ex vivo research investigating the molecular pathways of uterine smooth muscle contraction. Its historical use as a hemostatic agent provides a validated model for studying uterine bleeding control mechanisms, with the hydrochloride salt offering the necessary solubility for cell culture and organ bath experiments .

Cardiovascular Research on Pressor Mechanisms and Vasoconstriction

The distinct and potent pressor activity of Hydrastinine, particularly its clear vasoconstrictive effects in frog vessels and prolonged duration of action relative to cotarnine and hydrastine [1], makes this compound a valuable tool for cardiovascular pharmacology. Researchers can utilize Hydrastinine Hydrochloride to dissect pathways involved in blood pressure regulation and vasoconstriction, avoiding the depressor effects seen with structurally similar narcotine [2].

Safety Pharmacology Profiling of Isoquinoline Alkaloids

Given the established convulsant properties of hydrastine and bicuculline, Hydrastinine Hydrochloride serves as a critical negative control or comparator in neurotoxicity and safety pharmacology assays [3]. Its lack of convulsant activity allows researchers to separate the desired peripheral effects (e.g., uterotonic) from undesirable CNS toxicities that are a hallmark of its parent compound class, enabling cleaner SAR and mechanism of action studies [3].

Dopaminergic Pathway Studies Requiring an Inactive Control

In research focusing on dopamine biosynthesis, Hydrastinine Hydrochloride has been empirically shown to have no effect on dopamine content in PC12 cells, in direct contrast to the potent inhibitory activity of (1R,9S)-β-hydrastine hydrochloride (IC50 = 9.3 μM) . This makes it an ideal inactive control compound for experiments investigating the specific effects of active hydrastine derivatives on the dopaminergic system, ensuring that observed effects are due to the specific test compound and not a class effect.

Quote Request

Request a Quote for Hydrastinine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.